molecular formula C13H19NO B13727685 alpha-Methyl-4-phenylpiperidine-4-methanol CAS No. 34361-19-8

alpha-Methyl-4-phenylpiperidine-4-methanol

Cat. No.: B13727685
CAS No.: 34361-19-8
M. Wt: 205.30 g/mol
InChI Key: KZCXJZTWPDOBTQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of alpha-Methyl-4-phenylpiperidine-4-methanol involves several steps, including cyclization and reduction reactions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.

Chemical Reactions Analysis

Alpha-Methyl-4-phenylpiperidine-4-methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-Methyl-4-phenylpiperidine-4-methanol has various applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Methyl-4-phenylpiperidine-4-methanol involves its interaction with molecular targets and pathways. The compound can undergo hydroxyl oxidation, amination, and imine reduction via a metal catalyst. These reactions are crucial for its biological activity and pharmacological applications .

Comparison with Similar Compounds

Alpha-Methyl-4-phenylpiperidine-4-methanol can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

34361-19-8

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-(4-phenylpiperidin-4-yl)ethanol

InChI

InChI=1S/C13H19NO/c1-11(15)13(7-9-14-10-8-13)12-5-3-2-4-6-12/h2-6,11,14-15H,7-10H2,1H3

InChI Key

KZCXJZTWPDOBTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCNCC1)C2=CC=CC=C2)O

Origin of Product

United States

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